molecular formula C10H14N4O B13837977 3,3-DiMe-1-(3-acetylAmPh)triazene CAS No. 59971-41-4

3,3-DiMe-1-(3-acetylAmPh)triazene

Cat. No.: B13837977
CAS No.: 59971-41-4
M. Wt: 206.24 g/mol
InChI Key: QJUXSRZGPUXZAB-UHFFFAOYSA-N
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Description

N-[4-(dimethylaminodiazenyl)phenyl]acetamide is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring, which is further substituted with a dimethylamino group and an acetamide group. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]acetamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with acetamide. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.

  • Diazotization

      Reactants: 4-dimethylaminobenzenediazonium chloride, sodium nitrite, hydrochloric acid.

      Conditions: The reaction is carried out at 0-5°C to prevent the decomposition of the diazonium salt.

  • Coupling Reaction

      Reactants: 4-dimethylaminobenzenediazonium chloride, acetamide.

      Conditions: The coupling reaction is performed in an acidic medium, typically using acetic acid, at a controlled temperature.

Industrial Production Methods

In industrial settings, the production of N-[4-(dimethylaminodiazenyl)phenyl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylaminodiazenyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Typically carried out in an acidic or basic medium at elevated temperatures.

  • Reduction

      Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.

      Conditions: Reduction reactions are usually performed at room temperature or slightly elevated temperatures.

  • Substitution

      Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

      Conditions: These reactions are carried out under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro and sulfonic acid derivatives.

Scientific Research Applications

N-[4-(dimethylaminodiazenyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a pigment in the textile and printing industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]acetamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The diazenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

N-[4-(dimethylaminodiazenyl)phenyl]acetamide can be compared with other azo compounds, such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Sudan III: A lipid-soluble dye used for staining triglycerides in biological samples.

    Congo Red: An azo dye used in histology for staining amyloid deposits.

Uniqueness

N-[4-(dimethylaminodiazenyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the acetamide group provides additional sites for chemical modification.

Similar Compounds

  • Methyl Orange
  • Sudan III
  • Congo Red

Properties

CAS No.

59971-41-4

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-[3-(dimethylaminodiazenyl)phenyl]acetamide

InChI

InChI=1S/C10H14N4O/c1-8(15)11-9-5-4-6-10(7-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15)

InChI Key

QJUXSRZGPUXZAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N=NN(C)C

Origin of Product

United States

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